2-Methoxy-4-{(E)-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl 3-bromobenzoate
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Overview
Description
2-Methoxy-4-{(E)-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl 3-bromobenzoate is a complex organic compound with the molecular formula C29H24BrN3O6S . This compound is known for its unique structure, which includes a methoxy group, a sulfonyl group, and a bromobenzoate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-{(E)-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl 3-bromobenzoate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include methoxybenzene, 4-methylbenzenesulfonyl chloride, and 3-bromobenzoic acid. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to verify the identity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-{(E)-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl 3-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The bromine atom in the benzoate moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
2-Methoxy-4-{(E)-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl 3-bromobenzoate is used in a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-{(E)-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl 3-bromobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methoxy-4-{(E)-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl 3-bromobenzoate include:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinctive chemical properties. These properties make it valuable for various research applications and differentiate it from other similar compounds.
Properties
CAS No. |
477730-17-9 |
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Molecular Formula |
C29H24BrN3O6S |
Molecular Weight |
622.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C29H24BrN3O6S/c1-19-6-13-25(14-7-19)40(36,37)33-24-11-9-21(10-12-24)28(34)32-31-18-20-8-15-26(27(16-20)38-2)39-29(35)22-4-3-5-23(30)17-22/h3-18,33H,1-2H3,(H,32,34)/b31-18+ |
InChI Key |
AQYGFUAHJNFTAX-FDAWAROLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=C(C=C3)OC(=O)C4=CC(=CC=C4)Br)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC(=C(C=C3)OC(=O)C4=CC(=CC=C4)Br)OC |
Origin of Product |
United States |
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